molecular formula C28H27N7O2 B10865560 2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione

2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10865560
M. Wt: 493.6 g/mol
InChI Key: HOUXFUJOBOPBBQ-UHFFFAOYSA-N
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Description

2-{1-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-3-METHYLBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization. Common reagents used in these reactions include acyl chlorides and DMAP as a catalyst . Major products formed from these reactions include tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines .

Scientific Research Applications

2-{1-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-3-METHYLBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications. It has been studied for its potential anti-inflammatory activity when incorporated into derivatives of ursolic acid . Additionally, it has been used in the synthesis of various tricyclic compounds with potential antibacterial properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to undergo nucleophilic addition and substitution reactions, leading to the formation of thiopyrimidine and iminopyrimidine cycles . These reactions are crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives. These compounds share similar structural features but may differ in their substituents and biological activities. For example, derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters have been synthesized and studied for their unique properties .

Properties

Molecular Formula

C28H27N7O2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[1-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-3-methylbutyl]isoindole-1,3-dione

InChI

InChI=1S/C28H27N7O2/c1-16(2)13-22(35-27(36)20-7-5-6-8-21(20)28(35)37)24-31-26-23-17(3)18(4)33(14-19-9-11-29-12-10-19)25(23)30-15-34(26)32-24/h5-12,15-16,22H,13-14H2,1-4H3

InChI Key

HOUXFUJOBOPBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CC(C)C)N4C(=O)C5=CC=CC=C5C4=O)CC6=CC=NC=C6)C

Origin of Product

United States

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